2-Allylphenyl 4-piperidinyl ether
Overview
Description
2-Allylphenyl 4-piperidinyl ether is an organic compound with the molecular formula C14H19NO. It is a biochemical used in various research fields, particularly in proteomics . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an allyl group attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylphenyl 4-piperidinyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In this case, the phenoxide ion derived from 2-allylphenol would react with 4-chloropiperidine to form the desired ether .
Industrial Production Methods
Industrial production methods for ethers, including this compound, often involve catalytic processes. For example, Ullmann-type reactions of aryl halides using copper catalysts or Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems are commonly employed .
Chemical Reactions Analysis
Types of Reactions
2-Allylphenyl 4-piperidinyl ether undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing nitro groups.
Substitution: Strong acids like HBr or HI for ether cleavage.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Phenol and alkyl halides.
Scientific Research Applications
2-Allylphenyl 4-piperidinyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Allylphenyl 4-piperidinyl ether involves its interaction with various molecular targets. The piperidine ring can interact with biological receptors, influencing signaling pathways such as the PI3K/Akt and NF-κB pathways . These interactions can lead to effects such as cell cycle arrest and inhibition of cell migration, which are crucial in its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Dihydropyridine: A reduced form of pyridine, used in various therapeutic applications.
Uniqueness
2-Allylphenyl 4-piperidinyl ether is unique due to its combination of an allyl group and a piperidine ring attached to a phenyl ether. This structure provides distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
4-(2-prop-2-enylphenoxy)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-5-12-6-3-4-7-14(12)16-13-8-10-15-11-9-13/h2-4,6-7,13,15H,1,5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMCOLVTWOQDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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